molecular formula C25H32ClN2O2RuS+ B12350282 Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)

Cat. No.: B12350282
M. Wt: 561.1 g/mol
InChI Key: KRDQNXSWURACKV-CFZZCFLMSA-M
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Description

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) is a ruthenium-based organometallic compound. It is known for its unique structure, which includes a p-cymene ligand, a chiral amine ligand, and a methylsulfonylamido group. This compound is often used as a catalyst in various chemical reactions due to its stability and reactivity.

Preparation Methods

The synthesis of Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (1S,2S)-(-)-2-amino-1,2-diphenylethylamine and methylsulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Chemical Reactions Analysis

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state ruthenium complexes.

    Reduction: It can be reduced to form lower oxidation state ruthenium complexes.

    Substitution: The chloro ligand can be substituted with other ligands such as phosphines or amines.

    Hydrogenation: It is often used as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.

Common reagents used in these reactions include hydrogen gas, phosphines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in asymmetric hydrogenation reactions, which are important for the synthesis of chiral molecules.

    Biology: This compound has been studied for its potential biological activity, including its ability to interact with biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism of action of Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) involves its ability to coordinate with substrates and facilitate various chemical transformations. The p-cymene ligand provides stability to the ruthenium center, while the chiral amine ligand allows for enantioselective reactions. The methylsulfonylamido group enhances the compound’s reactivity and selectivity. Molecular targets include various organic substrates, and the pathways involved often include coordination and activation of the substrate followed by the desired chemical transformation .

Comparison with Similar Compounds

Similar compounds to Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) include:

The uniqueness of Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) lies in its specific combination of ligands, which provides a balance of stability, reactivity, and selectivity that is advantageous for various catalytic applications.

Biological Activity

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) is a complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its cytotoxic effects against cancer cells, mechanisms of action, and comparative studies with other ruthenium complexes.

Synthesis and Characterization

The synthesis of Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) typically involves the reaction of ruthenium(II) precursors with p-cymene and specific ligands. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. The complex exhibits a half-sandwich structure typical of many organometallic ruthenium compounds.

Cytotoxic Activity

Several studies have explored the cytotoxic effects of this compound against various cancer cell lines:

  • Cell Lines Tested : The biological activity has been evaluated primarily against human cervical carcinoma (HeLa), breast cancer (MCF-7), and lung carcinoma (A549) cell lines.
  • Cytotoxic Mechanism : The cytotoxicity is often assessed using the MTT assay, which measures cell viability based on metabolic activity. The results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
Chloro(p-cymene)[...]HeLa45
Chloro(p-cymene)[...]MCF-750
UNICAM-1 (similar complex)A17 (TNBC)52.4
CisplatinMCF-710

The mechanisms underlying the anticancer activity of chloro(p-cymene) complexes involve multiple pathways:

  • Induction of Apoptosis : Studies suggest that these complexes can induce programmed cell death in cancer cells through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases .
  • Inhibition of Tumor Growth : In vivo studies have shown that similar ruthenium complexes significantly reduce tumor growth in animal models by affecting tumor-associated immune responses, particularly by modulating regulatory T cells .

Case Studies

  • HeLa and MCF-7 Cells : In a comparative study involving HeLa and MCF-7 cells, Chloro(p-cymene)[...] demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The selectivity for cancerous over non-cancerous cells suggests a favorable therapeutic index .
  • In Vivo Efficacy : Another study highlighted the in vivo efficacy of related ruthenium complexes in reducing tumor size in models of triple-negative breast cancer (TNBC). The mechanism was linked to immune modulation rather than direct cytotoxicity alone .

Properties

Molecular Formula

C25H32ClN2O2RuS+

Molecular Weight

561.1 g/mol

IUPAC Name

N-[(1S)-1-amino-1,2-diphenylethyl]methanesulfonamide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C15H18N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,17H,12,16H2,1H3;4-8H,1-3H3;1H;/q;;;+2/p-1/t15-;;;/m0.../s1

InChI Key

KRDQNXSWURACKV-CFZZCFLMSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)N[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)N.Cl[Ru+]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)NC(CC1=CC=CC=C1)(C2=CC=CC=C2)N.Cl[Ru+]

Origin of Product

United States

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